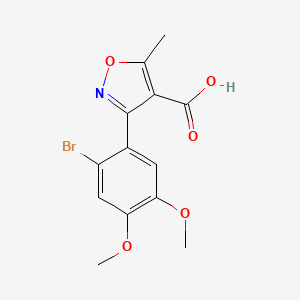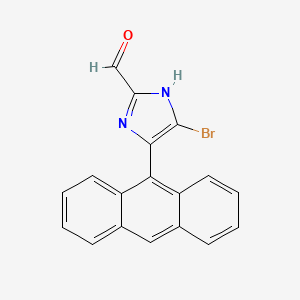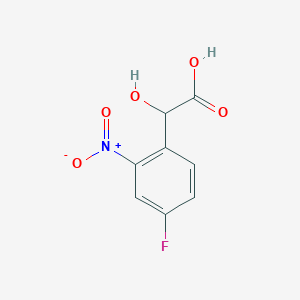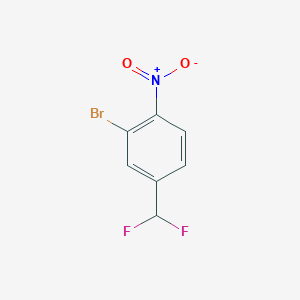
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a bromine and fluorine-substituted phenyl ring attached to a piperazine moiety, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride typically involves the reaction of 4-bromo-3-fluoroaniline with 2-methylpiperazine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form various derivatives.
Coupling Reactions: The piperazine moiety can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: For coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex piperazine-containing compounds.
科学的研究の応用
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2-Bromo-3-fluorophenyl)(4-methyl-1-piperidinyl)methanone
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
(4-Bromo-3-fluorophenyl)(2-methyl-1-piperazinyl)methanone Hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H15BrClFN2O |
|---|---|
分子量 |
337.61 g/mol |
IUPAC名 |
(4-bromo-3-fluorophenyl)-(2-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H14BrFN2O.ClH/c1-8-7-15-4-5-16(8)12(17)9-2-3-10(13)11(14)6-9;/h2-3,6,8,15H,4-5,7H2,1H3;1H |
InChIキー |
KJGUOAVBWKXYBL-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCN1C(=O)C2=CC(=C(C=C2)Br)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
![4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
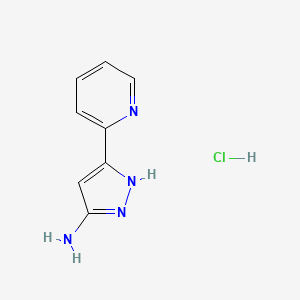
![3-[(5-Phenyl-2-pyrimidinyl)amino]benzoic Acid](/img/structure/B13700788.png)

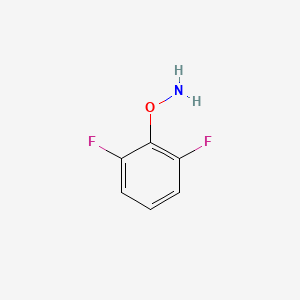
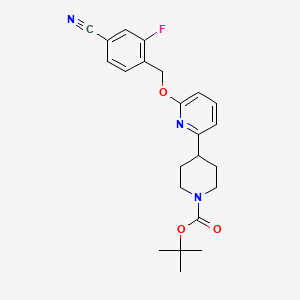
![2,5-Diamino-N-[1-(1-naphthyl)ethyl]benzamide](/img/structure/B13700814.png)


